Cas no 96165-57-0 ((4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione)

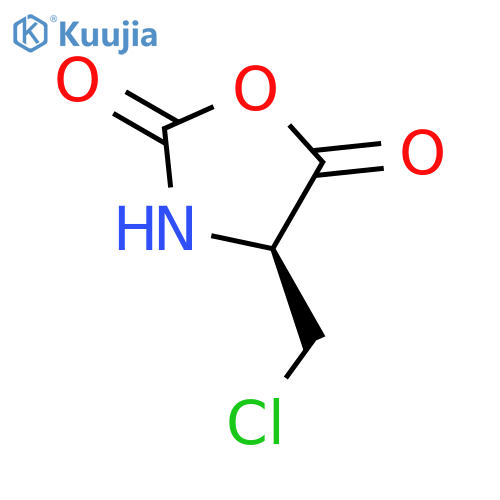

96165-57-0 structure

商品名:(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione

CAS番号:96165-57-0

MF:C4H4ClNO3

メガワット:149.532460212708

MDL:MFCD31630311

CID:4357682

PubChem ID:96359835

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 2,5-Oxazolidinedione, 4-(chloromethyl)-, (S)-

- (S)-4-(Chloromethyl)oxazolidine-2,5-dione

- (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione

- SCHEMBL17224585

- AKOS037630515

- CS-0458395

- 96165-57-0

- EN300-25976826

- AC7463

-

- MDL: MFCD31630311

- インチ: InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/t2-/m1/s1

- InChIKey: ALQADUBZEIRDQN-UWTATZPHSA-N

計算された属性

- せいみつぶんしりょう: 148.9879707Da

- どういたいしつりょう: 148.9879707Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 55.4Ų

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25976826-0.1g |

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |

96165-57-0 | 95% | 0.1g |

$147.0 | 2024-06-18 | |

| Enamine | EN300-25976826-1.0g |

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |

96165-57-0 | 95% | 1.0g |

$425.0 | 2024-06-18 | |

| AstaTech | AC7463-5/G |

(S)-4-(CHLOROMETHYL)OXAZOLIDINE-2,5-DIONE |

96165-57-0 | 95% | 5g |

$1311 | 2023-09-19 | |

| A2B Chem LLC | AX05387-100mg |

(S)-4-(Chloromethyl)oxazolidine-2,5-dione |

96165-57-0 | 95% | 100mg |

$190.00 | 2024-07-18 | |

| Enamine | EN300-25976826-5g |

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |

96165-57-0 | 95% | 5g |

$1090.0 | 2023-09-14 | |

| 1PlusChem | 1P01DFGR-2.5g |

(S)-4-(Chloromethyl)oxazolidine-2,5-dione |

96165-57-0 | 95% | 2.5g |

$1128.00 | 2023-12-16 | |

| A2B Chem LLC | AX05387-500mg |

(S)-4-(Chloromethyl)oxazolidine-2,5-dione |

96165-57-0 | 95% | 500mg |

$385.00 | 2024-07-18 | |

| Aaron | AR01DFP3-5g |

(S)-4-(Chloromethyl)oxazolidine-2,5-dione |

96165-57-0 | 95% | 5g |

$1524.00 | 2024-07-18 | |

| 1PlusChem | 1P01DFGR-100mg |

(S)-4-(Chloromethyl)oxazolidine-2,5-dione |

96165-57-0 | 95% | 100mg |

$237.00 | 2023-12-16 | |

| 1PlusChem | 1P01DFGR-5g |

(S)-4-(Chloromethyl)oxazolidine-2,5-dione |

96165-57-0 | 95% | 5g |

$1410.00 | 2023-12-16 |

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

96165-57-0 ((4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96165-57-0)(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione

清らかである:99%

はかる:5g

価格 ($):740.0